"N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine CAS number"
"N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine CAS number"
N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine (CAS: 259251-79-1): A Technical Guide to Synthesis, Properties, and Applications in Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a foundational technique for optimizing pharmacokinetics and target binding. N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine (CAS: 259251-79-1) is a highly versatile Schiff base (imine) intermediate. It marries the robust, biologically privileged trifluoromethoxy (-OCF₃) pharmacophore with a reactive imine bond, making it an indispensable precursor for synthesizing complex secondary amines via reductive amination. This whitepaper provides a comprehensive, self-validating guide to the structural rationale, physicochemical profiling, and synthetic methodologies surrounding this critical compound.
Structural Rationale: The Trifluoromethoxy Advantage
The design of N-benzyl-N-[2-(trifluoromethoxy)benzylidene]amine is anchored by the 2-trifluoromethoxy group. Often referred to as a "super-halogen" or "pseudo-halogen," the -OCF₃ group provides a unique combination of electronic and steric properties that are highly sought after in drug design[1].
Causality in Molecular Design:
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Enhanced Lipophilicity: The -OCF₃ group possesses a high Hansch π parameter (+1.04), which significantly increases the lipophilicity of the molecule compared to a standard methoxy group[2]. This translates to enhanced membrane permeability and blood-brain barrier (BBB) crossing capabilities in downstream drug candidates.
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Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich methoxy groups for oxidative O-demethylation. The strong electron-withdrawing nature of the three fluorine atoms in the -OCF₃ group drastically strengthens the C-O bond, rendering it highly resistant to enzymatic cleavage and improving the compound's metabolic half-life[2].
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Conformational Orthogonality: Unlike the planar methoxy group, the -OCF₃ group adopts an orthogonal conformation relative to the aromatic ring, which can be exploited to access unique binding pockets in target proteins[1].
Physicochemical Profiling
To facilitate experimental planning and analytical validation, the core quantitative data for N-benzyl-N-[2-(trifluoromethoxy)benzylidene]amine is summarized below.
| Property | Value / Description |
| Chemical Name | N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine |
| Synonym | N-benzyl-1-(2-(trifluoromethoxy)phenyl)methanimine |
| CAS Number | 259251-79-1[3] |
| Molecular Formula | C₁₅H₁₂F₃NO |
| Molecular Weight | 279.26 g/mol |
| Structural Class | Imine (Schiff Base) |
| Physical State | Liquid / Low-melting solid (temperature dependent) |
| Key Pharmacophore | Trifluoromethoxy (-OCF₃) |
Synthetic Methodology: The Condensation Protocol
The synthesis of N-benzyl-N-[2-(trifluoromethoxy)benzylidene]amine relies on the condensation of 2-(trifluoromethoxy)benzaldehyde with benzylamine. Because imine formation is a reversible equilibrium process, the reaction must be explicitly driven forward by the removal of water.
Synthesis pathway of N-benzyl-N-[2-(trifluoromethoxy)benzylidene]amine via condensation.
Step-by-Step Experimental Workflow
This protocol is designed as a self-validating system, ensuring that each step accounts for the thermodynamic and kinetic realities of imine chemistry.
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Desiccant Activation (Critical Step): Activate 4Å molecular sieves by heating at 160 °C for 5 hours under a high vacuum.
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Causality: Heat-drying molecular sieves is crucial for reproducibility. Residual moisture in the sieves will shift the equilibrium backward, causing incomplete conversion. Molecular sieves are preferred over chemical desiccants (like MgSO₄) because they do not introduce Lewis acidic sites that might catalyze side reactions[4].
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Reaction Setup: In a flame-dried, nitrogen-purged 50 mL round-bottom flask, dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).
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Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add benzylamine (1.05 equiv, 10.5 mmol) dropwise over 10 minutes.
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Causality: The slight 0.05 excess of the amine ensures complete consumption of the more valuable fluorinated aldehyde. The 0 °C temperature controls the exothermic formation of the hemiaminal intermediate, preventing thermal degradation.
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Dehydration: Add 2.0 g of the freshly activated 4Å molecular sieves to the reaction mixture. Remove the ice bath and allow the suspension to stir at room temperature (20–25 °C) for 12–18 hours.
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Analytical Validation: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS). Note: If using Thin Layer Chromatography (TLC), the silica plates must be pre-treated with triethylamine (Et₃N); standard acidic silica will hydrolyze the imine back to the starting materials during elution, yielding false-negative results.
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Isolation: Filter the mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with an additional 10 mL of anhydrous DCM. Concentrate the filtrate under reduced pressure to yield the crude imine (CAS: 259251-79-1). The product is typically >95% pure and should be used immediately in downstream applications to prevent ambient hydrolysis.
Downstream Applications: Reductive Amination Workflow
In drug development, isolated imines like CAS 259251-79-1 are rarely the final therapeutic agent due to the hydrolytic instability of the C=N bond in biological fluids. Instead, they serve as highly efficient scaffolds for generating secondary amines via reductive amination.
Reductive amination workflow transitioning from the imine intermediate to a drug candidate.
Reduction Protocol: To convert the synthesized imine into a stable secondary amine (N-benzyl-1-(2-(trifluoromethoxy)phenyl)methanamine), the crude imine is dissolved in anhydrous methanol. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise at 0 °C.
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Causality: NaBH₄ is a hard hydride donor that rapidly reduces the C=N bond. Methanol is chosen as the solvent because it provides the necessary proton to complete the reduction cycle after the hydride transfer. The resulting secondary amine retains the metabolic stability of the -OCF₃ group while providing a stable, basic nitrogen center capable of forming pharmaceutically acceptable salts (e.g., HCl salts) for formulation.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.Molecules (PubMed/NIH).
- Effect of Activation Methods of Molecular Sieves on Ketimine Synthesis.Journal of Organic Chemistry (PubMed/NIH).
- 259251-79-1 | N-benzyl-1-(2-(trifluoromethoxy)phenyl)methanimine.ChemScene.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.Beilstein Journal of Organic Chemistry.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Effect of Activation Methods of Molecular Sieves on Ketimine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
